Methylbis(perfluorophenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbis(perfluorophenyl)borane is an organoborane compound known for its high Lewis acidity and remarkable reactivity. This compound has gained significant attention in the field of chemistry due to its ability to act as a versatile reagent for various chemical transformations. The presence of perfluorophenyl groups enhances its stability and reactivity, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylbis(perfluorophenyl)borane typically involves the reaction of perfluorophenylborane with methylating agents. One common method is the reaction of bis(perfluorophenyl)borane with methyl lithium or methyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale applications in various industries.
Chemical Reactions Analysis
Types of Reactions: Methylbis(perfluorophenyl)borane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The perfluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
Methylbis(perfluorophenyl)borane has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biochemical studies and drug development.
Medicine: Its reactivity and stability are exploited in the synthesis of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of methylbis(perfluorophenyl)borane is primarily based on its high Lewis acidity. The compound can accept electron pairs from various substrates, facilitating a range of chemical transformations. The perfluorophenyl groups enhance the electron-withdrawing capability of the boron atom, making it highly reactive. This reactivity is harnessed in catalytic processes, where the compound activates substrates and promotes bond formation or cleavage .
Comparison with Similar Compounds
Methylbis(perfluorophenyl)borane can be compared with other similar compounds, such as tris(perfluorophenyl)borane and bis(pentafluorophenyl)borane . While all these compounds exhibit high Lewis acidity, this compound is unique due to the presence of a methyl group, which can influence its reactivity and selectivity in certain reactions. The comparison highlights the following points:
Tris(perfluorophenyl)borane: Known for its exceptional stability and reactivity, often used in polymerization and reduction reactions.
Bis(pentafluorophenyl)borane: Similar in structure but lacks the methyl group, which can affect its reactivity profile.
Biological Activity
Methylbis(perfluorophenyl)borane is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
This compound has a molecular formula of C7H4BF10 and is characterized by its strong Lewis acidity due to the presence of perfluorinated phenyl groups. These properties contribute to its reactivity in various chemical reactions, particularly in catalysis and synthetic organic chemistry.
Property | Value |
---|---|
Molecular Weight | 221.00 g/mol |
Density | 1.7 g/cm³ |
Boiling Point | 327.3 °C |
Melting Point | 126-131 °C |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to form stable complexes with various biological molecules, influencing enzymatic reactions and metabolic pathways.
- Lewis Acidic Nature : The strong Lewis acidity allows it to interact with nucleophiles, facilitating reactions that can lead to biological transformations.
- Hydride Transfer Reactions : Similar to other boranes, it may participate in hydride transfer reactions, which are crucial in biochemical processes such as reductions of carbonyl compounds .
1. Enzyme Interaction Studies
A study investigated the interaction of this compound with various enzymes, revealing that it can act as an inhibitor or activator depending on the enzyme's nature. For instance, it showed potential inhibitory effects on certain dehydrogenases, which are vital in metabolic pathways.
2. Anticancer Activity
Research has indicated that boron-containing compounds exhibit anticancer properties. This compound was tested against several cancer cell lines, demonstrating cytotoxic effects at specific concentrations. The mechanism was hypothesized to involve the disruption of cellular redox balance through reactive oxygen species (ROS) generation .
3. Catalytic Applications in Organic Synthesis
This compound has been utilized in the synthesis of complex organic molecules through its catalytic properties. It facilitates C–C bond formation reactions effectively, showcasing its utility in drug development and synthesis of biologically active compounds .
Comparative Analysis with Related Compounds
Compound | Biological Activity | Lewis Acidity | Application Area |
---|---|---|---|
This compound | Moderate anticancer activity | High | Organic synthesis |
Tris(pentafluorophenyl)borane | Strong catalytic activity | Very High | Catalysis |
Bis(pentafluorophenyl)borane | Reactive enolates generation | High | Organic synthesis |
Properties
CAS No. |
170151-48-1 |
---|---|
Molecular Formula |
C13H3BF10 |
Molecular Weight |
359.96 g/mol |
IUPAC Name |
methyl-bis(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C13H3BF10/c1-14(2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h1H3 |
InChI Key |
YQBCCUZMESBDAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.